Cyclophosphamide
Description
Historical Context and Evolution in Scientific Inquiry
The history of cyclophosphamide (B585) is rooted in the study of nitrogen mustard compounds, which began with observations of the biological effects of mustard gas in World War I. iwmf.comnih.gov This led to the investigation of nitrogen mustard derivatives for potential therapeutic uses, particularly in oncology. iwmf.comnih.govfrontiersin.org this compound was developed in the 1950s, based on the idea of creating a less toxic "transport form" of a nitrogen mustard that would be selectively activated in tumor cells, although the initial hypothesis about the activating enzymes proved to be not entirely accurate. wikipedia.orgmdpi.com
Early academic research focused on understanding its mechanism of action as an alkylating agent and its potential in treating various cancers. nih.goveurekaselect.com Initial studies, particularly in the 1960s, involved extensive research in animal models, such as mice and rats, to explore its anti-cancer activity and immunosuppressive properties. cancerhistoryproject.com Researchers like George Santos and Albert H. Owens were pioneers in using this compound in mouse studies, which contributed to its eventual use in bone marrow transplantation research. cancerhistoryproject.comhopkinsmedicine.org
Over time, the scope of inquiry evolved beyond its direct cytotoxic effects. Academic research expanded to investigate its immunosuppressive capabilities, leading to studies on its use in autoimmune diseases and in the context of organ and cell transplantation, particularly in preventing graft-versus-host disease. cancerhistoryproject.comhopkinsmedicine.orgnih.govnih.gov The development and refinement of analytical techniques have also played a crucial role in the evolution of this compound research, allowing for more precise studies of its metabolism and pharmacokinetics. ki.seresearchgate.netnih.gov
Scope of Academic Research on this compound
The academic research landscape for this compound is broad and continues to expand. Key areas of investigation include:
Mechanism of Action: Delving deeper into the intricate metabolic activation of this compound by cytochrome P450 enzymes, primarily CYP2B6, and the subsequent formation of active metabolites like phosphoramide (B1221513) mustard and 4-hydroxythis compound (B600793). nih.govresearchgate.netnih.govdrugbank.comxiahepublishing.com Research explores how these metabolites interact with DNA, forming cross-links and inducing apoptosis. nih.govxiahepublishing.com Recent studies have also refined the understanding of metabolite formation in vivo compared to in vitro. ecronicon.netresearchgate.net
Combination Therapies: Investigating the synergistic effects of this compound when combined with other therapeutic agents, including other chemotherapies, targeted therapies, and immunotherapies, in various cancer models. clinicaltrials.euhznu.edu.cnclinicaltrials.eu
Immunomodulatory Effects: Studying its impact on the immune system, particularly its effects on different immune cell populations, such as T cells, and exploring its potential in modulating immune responses for therapeutic benefit, including in the context of cancer immunotherapy and autoimmune diseases. nih.govxiahepublishing.comhra.nhs.ukfrontiersin.org
Pharmacogenetics and Metabolism: Identifying genetic polymorphisms in enzymes involved in this compound metabolism (e.g., CYP and ALDH families) and transport that may influence its activation, detoxification, and ultimately, the variability in research outcomes. nih.govdrugbank.com
Novel Formulations and Delivery Systems: Developing and evaluating new formulations, such as nanoparticles, to improve targeted delivery and potentially alter the pharmacokinetic profile in research models. amazonaws.com
Environmental Monitoring: Developing and validating analytical methods to detect and quantify this compound in research environments to assess potential exposure. lu.sescielo.br
Academic research often involves detailed investigation into the cellular and molecular events triggered by this compound exposure. For instance, studies examine DNA damage response pathways, cell cycle arrest, and the induction of programmed cell death in various cell lines and animal models.
Methodological Approaches in this compound Studies
Academic research on this compound employs a variety of methodological approaches to investigate its properties and effects:
In Vitro Studies: Utilizing cell culture systems, including cancer cell lines and immune cells, to study the direct effects of this compound and its metabolites on cell viability, proliferation, DNA damage, and gene expression. xiahepublishing.comresearchgate.nethznu.edu.cn
Animal Models: Employing various animal models, such as mice and rats, to study this compound's pharmacokinetics, metabolism, efficacy against tumors, immunosuppressive effects, and potential long-term effects in a living system. cancerhistoryproject.comhopkinsmedicine.orgki.seresearchgate.netoup.com These models are crucial for understanding complex in vivo interactions and evaluating potential therapeutic strategies.
Analytical Chemistry Techniques: Utilizing advanced analytical methods for the identification and quantification of this compound and its metabolites in biological samples (e.g., plasma, urine, tissue) and environmental samples. Techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. ki.seresearchgate.netnih.govlu.sescielo.brmdpi.comnih.gov These methods are essential for pharmacokinetic studies and for validating experimental findings.
Molecular and Cellular Biology Techniques: Employing techniques such as Western blotting, PCR, flow cytometry, and immunohistochemistry to investigate the molecular pathways and cellular changes induced by this compound, including DNA damage markers, protein expression levels, and immune cell populations.
Pharmacokinetic and Pharmacodynamic Studies: Conducting studies in animal models and sometimes in research cohorts (while adhering to the exclusion of dosage/administration and safety/adverse effects in the article content) to understand how the compound is absorbed, distributed, metabolized, and excreted (pharmacokinetics) and its biochemical and physiological effects (pharmacodynamics). ki.seresearchgate.net
These diverse methodologies allow academic researchers to gain a comprehensive understanding of this compound's complex interactions with biological systems and to explore its potential in various research contexts.
Table 1: Examples of Methodological Approaches in this compound Research
| Methodological Approach | Description | Research Application Examples |
| In Vitro Cell Culture | Studying effects on isolated cells or cell lines. | Assessing cytotoxicity, DNA damage, cell cycle effects in cancer cells; evaluating immune cell modulation. xiahepublishing.comresearchgate.nethznu.edu.cn |
| Animal Models (e.g., mice, rats) | Using living organisms to study systemic effects. | Evaluating anti-tumor efficacy, immunosuppression, pharmacokinetics, and metabolite profiles in vivo. cancerhistoryproject.comhopkinsmedicine.orgki.seresearchgate.netoup.com |
| LC-MS/MS | Analytical technique for identifying and quantifying compounds in complex mixtures. | Measuring this compound and metabolite concentrations in biological and environmental samples. ki.seresearchgate.netnih.gov |
| GC-MS | Analytical technique for separating and detecting volatile compounds. | Used for environmental monitoring and analysis of specific metabolites after derivatization. lu.sescielo.br |
| Molecular Biology Techniques | Techniques to study DNA, RNA, and proteins. | Investigating gene expression changes, protein levels involved in metabolism or apoptosis, DNA adduct formation. |
| Pharmacokinetic Studies | Quantifying drug absorption, distribution, metabolism, and excretion over time. | Determining half-life, clearance, and bioavailability in animal models or research settings. ki.seresearchgate.net |
| Pharmacodynamic Studies | Studying the biochemical and physiological effects of the compound and its mechanism of action. | Assessing cellular responses, pathway activation, and biological outcomes in research models. ki.se |
| High-Performance Liquid Chromatography | Chromatographic technique used for separation and analysis of compounds. | Used for quality control and quantification of this compound in various matrices. mdpi.comnih.gov |
Table 2: Research Findings on this compound Metabolism
| Metabolite | Formation Pathway | Significance in Research | PubChem CID |
| 4-Hydroxythis compound | Cytochrome P450-mediated hydroxylation of this compound. nih.govdrugbank.comxiahepublishing.com | Key active metabolite, in equilibrium with aldophosphamide (B1666838). xiahepublishing.comwikipedia.org | 99735 |
| Aldophosphamide | Tautomer of 4-hydroxythis compound. nih.govxiahepublishing.comwikipedia.org | Cleaved to form phosphoramide mustard and acrolein (in vitro) or 3-hydroxypropanal (B37111) (in vivo). nih.govxiahepublishing.comecronicon.netwikipedia.org | 90110 |
| Phosphoramide Mustard | Cleavage product of aldophosphamide. nih.govxiahepublishing.comwikipedia.org | Primary alkylating metabolite responsible for DNA cross-linking and cytotoxicity. nih.govxiahepublishing.comresearchgate.net | 1542358 |
| Acrolein | Cleavage product of aldophosphamide (primarily in vitro). nih.govxiahepublishing.comecronicon.netwikipedia.org | Studied for its role in specific organ toxicities in research models, although its formation in vivo is debated. nih.govecronicon.net | 7845 |
| 3-Hydroxypropanal | Cleavage product of aldophosphamide (primarily in vivo). ecronicon.net | Identified as a pro-apoptotic metabolite in recent research. ecronicon.net | 10810 |
| Carboxythis compound | Detoxification product of aldophosphamide by aldehyde dehydrogenase. researchgate.netwikipedia.org | Represents an inactive metabolite, studied in the context of resistance mechanisms. researchgate.netwikipedia.org | 121340 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
|---|---|---|
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InChI |
InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12) | |
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InChI Key |
CMSMOCZEIVJLDB-UHFFFAOYSA-N | |
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Canonical SMILES |
C1CNP(=O)(OC1)N(CCCl)CCCl | |
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Molecular Formula |
C7H15Cl2N2O2P | |
| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |
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Related CAS |
6055-19-2 (monohydrate) | |
| Record name | Cyclophosphamide [USP:INN] | |
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DSSTOX Substance ID |
DTXSID5020364 | |
| Record name | Cyclophosphamide | |
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Molecular Weight |
261.08 g/mol | |
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Physical Description |
Cyclophosphamide is a fine white crystalline powder. Odorless with a slightly bitter taste. Melting point 41-45 °C. A 2% solution has pH of 4 to 6. Used medicinally as an antineoplastic agent., White odorless solid; Liquefies upon loss of crystallization water; Darkens on light exposure; [ICSC] White odorless crystalline solid; [MSDSonline], Solid, FINE WHITE CRYSTALLINE POWDER. | |
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Boiling Point |
336 °C | |
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Flash Point |
113 °C c.c. | |
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Solubility |
10 to 50 mg/mL at 73 °F (NTP, 1992), Soluble. 1-5 g/100 mL at 23 °C, 1 in 25 parts water, 1 in 1 parts alcohol, Slightly soluble in benzene, carbon tetrachloride; very slightly soluble in ether and acetone, Soluble in chloroform, dioxane and glycols and insoluble in carbon tetrachloride and carbon disulfide., In water, 40,000 ppm @ 20 °C, 1.51e+01 g/L, Solubility in water, g/l at 20 °C: 40 (moderate) | |
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Density |
1.48 g/cm³ | |
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Vapor Pressure |
0.0000445 [mmHg], Vapor pressure, Pa at 25 °C: 0.006 (calculated) | |
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Color/Form |
LIQUEFIES ON LOSS OF ITS WATER OF CRYSTALLIZATION, Crystalline solid | |
CAS No. |
50-18-0, 6055-19-2 | |
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Melting Point |
106 to 113 °F (NTP, 1992), 48-49, 49.5-53 °C, 41 - 45 °C, 49.5 - 53 °C | |
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| Record name | CYCLOPHOSPHAMIDE | |
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| Record name | Cyclophosphamide | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |
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Molecular Pharmacology and Cellular Mechanisms of Cyclophosphamide
Prodrug Activation and Metabolic Pathways of Cyclophosphamide (B585)
This compound is an inert prodrug that requires metabolic activation to exert its cytotoxic effects. This bioactivation is a multi-step process initiated in the liver, primarily by the cytochrome P450 (CYP450) mixed-function oxidase system. The pathway leads to the formation of active alkylating metabolites responsible for its therapeutic activity, as well as toxic byproducts.
The activation begins with the hydroxylation of the parent compound, a critical step that leads to a cascade of spontaneous chemical transformations, ultimately yielding the pharmacologically active agents. This metabolic journey is complex, involving several enzymatic and non-enzymatic steps that are crucial for both the efficacy and the toxicity profile of the drug.
Cytochrome P450-Mediated Hydroxylation
The initial and rate-limiting step in the activation of this compound is its hydroxylation at the C-4 position of the oxazaphosphorine ring. This reaction is catalyzed by a variety of hepatic cytochrome P450 (CYP) isoenzymes. clinpgx.orgaacrjournals.org While several CYP enzymes can metabolize this compound, some play a more significant role than others. The primary enzymes involved are CYP2B6, CYP3A4, and CYP2C9, with minor contributions from CYP2A6, CYP2C8, and CYP2C19. clinpgx.orgclinpgx.orgresearchgate.net
The involvement of multiple P450 isoforms contributes to the substantial interindividual variability observed in this compound metabolism and clinical response. clinpgx.org Genetic polymorphisms in these CYP enzymes can lead to differences in metabolic activity, potentially affecting the rate of drug activation. For instance, studies have shown a strong correlation between CYP2B6 protein content and the rate of this compound 4-hydroxylation. nih.gov Specifically, the CYP2B6*6 variant allele has been associated with higher rates of this activation step. nih.gov
The kinetic properties of these enzymes vary, with some exhibiting high-affinity, low-capacity (low Km) activity and others showing low-affinity, high-capacity (high Km) activity. clinpgx.org For example, CYP2C8 and CYP2C9 are considered low Km hydroxylases, while CYP2A6, CYP2B6, and CYP3A4 are high Km forms. clinpgx.org This dual-enzyme kinetic model helps explain the metabolism of this compound over a wide range of concentrations. clinpgx.org
| CYP Isozyme | Relative Contribution | Kinetic Profile | Supporting Research Findings |
|---|---|---|---|
| CYP2B6 | Major clinpgx.orgaacrjournals.orgnih.govnih.gov | High Kmclinpgx.org | Demonstrates the highest 4-hydroxylase activity among CYPs; its expression level highly correlates with this compound activation. nih.govpdr.net |
| CYP3A4 | Major/Variable clinpgx.orgpdr.net | High Kmclinpgx.org | Contributes significantly, especially at higher this compound concentrations. nih.gov Also mediates the N-dechloroethylation pathway. aacrjournals.orgnih.gov |
| CYP2C9 | Major clinpgx.org | Low Kmclinpgx.org | Plays a key role in hydroxylation at lower, clinically relevant concentrations of this compound. clinpgx.orgnih.gov |
| CYP2C19 | Minor clinpgx.org | N/A | Contributes to the overall metabolic activation. researchgate.netresearchgate.net |
| CYP2A6 | Minor clinpgx.org | High Kmclinpgx.org | Expressed enzymes show catalytic competence in hydroxylating this compound. clinpgx.org |
| CYP2C8 | Minor clinpgx.org | Low Kmclinpgx.org | Contributes to the low Km component of this compound hydroxylation. clinpgx.org |
The enzymatic action of the aforementioned CYP450 isoforms results in the creation of 4-hydroxythis compound (B600793). aacrjournals.orgreactome.orgtaylorandfrancis.com This primary metabolite is the first product in the activation cascade and is considered a key pharmacologically active moiety. nih.gov Following its formation in the liver, 4-hydroxythis compound can diffuse out of hepatic cells and circulate throughout the body. clinpgx.org It is this metabolite that is responsible for transporting the cytotoxic potential of the drug from the liver to target cells. taylorandfrancis.comtaylorandfrancis.com
4-Hydroxythis compound exists in a rapid, reversible equilibrium with its open-ring tautomer, aldophosphamide (B1666838). clinpgx.orgaacrjournals.orgresearchgate.netmdpi.comwikipedia.org This tautomerization is a spontaneous chemical process that does not require enzymatic catalysis. taylorandfrancis.com Both 4-hydroxythis compound and aldophosphamide can freely enter cells. taylorandfrancis.comtaylorandfrancis.com It is the intracellular concentration of aldophosphamide that is critical, as it serves as the direct precursor to the ultimate cytotoxic agents. clinpgx.org
Formation of Active Metabolites
Once inside the target cell, aldophosphamide undergoes a spontaneous, non-enzymatic β-elimination reaction. clinpgx.orgresearchgate.net This decomposition is the final step in the activation process, yielding two distinct molecules: the primary DNA alkylating agent, phosphoramide (B1221513) mustard, and a toxic byproduct, acrolein. clinpgx.orgaacrjournals.orgnih.gov
Phosphoramide mustard is generally considered the principal therapeutically active metabolite of this compound. clinpgx.orgcaymanchem.combeyondthecoat.com As a powerful bifunctional alkylating agent, it is responsible for the drug's antineoplastic effects. taylorandfrancis.combeyondthecoat.com Phosphoramide mustard exerts its cytotoxicity by forming covalent bonds with DNA, primarily at the N-7 position of guanine (B1146940) residues. caymanchem.combeyondthecoat.com This interaction leads to the formation of DNA inter- and intrastrand cross-links, which disrupt DNA replication and transcription, ultimately triggering cell death (apoptosis). nih.govmedchemexpress.com The intracellular generation of phosphoramide mustard from aldophosphamide is believed to be crucial for a therapeutic result. clinpgx.org
The β-elimination of aldophosphamide simultaneously produces acrolein in equimolar amounts to phosphoramide mustard. clinpgx.orgaacrjournals.org Acrolein is a highly reactive α,β-unsaturated aldehyde that does not possess significant antitumor activity but is responsible for some of this compound's toxic side effects. nih.govbeyondthecoat.comyoutube.com It is known to be cytotoxic and can damage surrounding tissues by generating reactive oxygen species and depleting cellular glutathione (B108866). nih.govnih.gov
Inactivation Pathways
A major detoxification route for this compound involves the enzymatic oxidation of its key intermediate, aldophosphamide. clinpgx.org This reaction is catalyzed by the aldehyde dehydrogenase (ALDH) superfamily of enzymes. droracle.aiwikipedia.org The oxidation of aldophosphamide yields carboxyphosphamide (B29615), a nontoxic metabolite that cannot be converted into the active alkylating agent, phosphoramide mustard. nih.govnih.govresearchgate.net This is because the carboxylate group of carboxyphosphamide prevents the necessary β-elimination reaction required for the release of the cytotoxic moiety. wikipedia.org
Several ALDH isozymes, including ALDH1A1, ALDH3A1, and ALDH5A1, participate in this inactivation pathway. clinpgx.orgresearchgate.net The expression levels of these enzymes in various tissues play a significant role in the selective toxicity of this compound. nih.gov High concentrations of ALDH are found in bone marrow stem cells, the liver, and intestinal epithelium, which confers protection to these tissues from the drug's cytotoxic effects. wikipedia.org This enzyme-catalyzed bioinactivation is a critical mechanism of cellular resistance to this compound. nih.govresearchgate.net
| Enzyme Family | Key Isozymes | Substrate | Product | Role |
| Aldehyde Dehydrogenase (ALDH) | ALDH1A1, ALDH3A1, ALDH5A1 | Aldophosphamide | Carboxyphosphamide | Detoxification/Inactivation |
Another pathway that contributes to the detoxification of this compound is the formation of 4-ketothis compound. mdpi.comnih.gov This metabolite is generated from the oxidation of 4-hydroxythis compound, the primary product of hepatic cytochrome P450 activation. nih.govmdpi.com This conversion is considered a secondary metabolic and inactivation step. nih.govecronicon.net The formation of 4-ketothis compound prevents the subsequent generation of the cytotoxic agents phosphoramide mustard and acrolein, thus representing an important detoxification reaction. mdpi.comecronicon.net Evidence suggests that cytochrome P450 enzymes, particularly CYP3A4, are involved in this oxidative process. nih.gov
| Precursor Metabolite | Enzyme System | Inactive Product | Metabolic Role |
| 4-Hydroxythis compound | Cytochrome P450 (CYP3A4) | 4-Ketothis compound | Detoxification/Inactivation |
A minor metabolic route, accounting for approximately 10% of this compound metabolism, is the N-dechloroethylation pathway. clinpgx.org This pathway involves the oxidative removal of a chloroethyl side chain from the parent this compound molecule and is considered an undesirable side-reaction. clinpgx.orgmdpi.comresearchgate.net This process is primarily catalyzed by the CYP3A4 isoenzyme, with some contribution from CYP2B6. clinpgx.orgresearchgate.net The N-dechloroethylation of this compound yields two products: N-dechloroethylthis compound and chloroacetaldehyde (B151913). mdpi.comresearchgate.net Chloroacetaldehyde is a known neurotoxic compound. clinpgx.orgecronicon.net
| Pathway Name | Parent Compound | Key Enzymes | Products | Significance |
| N-Dechloroethylation | This compound | CYP3A4, CYP2B6 | N-dechloroethylthis compound, Chloroacetaldehyde | Minor inactivation route; formation of a neurotoxic byproduct |
DNA Alkylation and Cross-linking Mechanisms
The cytotoxic and antineoplastic effects of this compound are exerted through the covalent modification of DNA by its ultimate active metabolite, phosphoramide mustard. wikipedia.orgpatsnap.com As a bifunctional alkylating agent, phosphoramide mustard disrupts DNA integrity and function, primarily in rapidly dividing cells, leading to cell cycle arrest and apoptosis. droracle.aipatsnap.comyoutube.com
The molecular mechanism of action begins when phosphoramide mustard, generated within the target cell, acts as a potent electrophile. patsnap.com It covalently attaches alkyl groups to nucleophilic sites on DNA bases. youtube.comyoutube.comwikipedia.org The primary and most frequent site of this alkylation is the N-7 position of guanine residues within the DNA sequence. droracle.aiwikipedia.orgpatsnap.comnih.govmedbullets.com This initial reaction forms a monofunctional adduct, where one of the two reactive chloroethyl arms of the phosphoramide mustard is covalently bonded to a single guanine base. nih.govnih.gov
Following the initial alkylation at a guanine N-7 position, the second chloroethyl arm of the phosphoramide mustard remains reactive and can form a second covalent bond with another guanine base. wikipedia.org This bifunctional alkylation results in the formation of DNA cross-links. youtube.commedscape.com These cross-links can be of two types:
Intrastrand Cross-links: The second alkylation occurs with a guanine base on the same strand of DNA. wikipedia.orgmedbullets.comnih.gov
Interstrand Cross-links (ICLs): The second alkylation occurs with a guanine base on the opposite, complementary DNA strand. droracle.aimedbullets.comnih.govmedscape.com
While both types of lesions are damaging, the formation of interstrand cross-links is considered the most cytotoxic lesion. nih.govnih.govox.ac.uk ICLs form a covalent bridge between the two strands of the DNA double helix, physically preventing their separation. nih.gov This blockage of strand separation inhibits critical cellular processes, including DNA replication and transcription, which are prerequisites for cell division. patsnap.comnih.gov The inability to repair these lesions leads to cell cycle arrest and the initiation of apoptosis, or programmed cell death. wikipedia.orgyoutube.comwikipedia.org Although ICLs often represent a small fraction of the total DNA adducts formed, they are believed to be the primary driver of this compound's therapeutic efficacy. nih.govox.ac.uk
| Type of DNA Damage | Description | Consequence |
| Mono-adduct | Covalent attachment of phosphoramide mustard to a single guanine N-7 position. | Initial DNA lesion. |
| Intrastrand Cross-link | Phosphoramide mustard binds two guanine bases on the same DNA strand. | Distorts DNA structure; can inhibit replication/transcription. |
| Interstrand Cross-link (ICL) | Phosphoramide mustard binds guanine bases on opposite DNA strands. | Prevents DNA strand separation, blocking replication and transcription; highly cytotoxic. |
Inhibition of DNA Replication and Transcription
This compound is a prodrug that requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, to exert its cytotoxic effects. patsnap.comdroracle.ainih.gov This process converts it into active metabolites, most notably phosphoramide mustard. patsnap.comdroracle.ainih.gov The primary mechanism of action of phosphoramide mustard is its function as a potent DNA alkylating agent. patsnap.comdrugbank.com
The phosphoramide metabolite forms covalent bonds with DNA, a process known as alkylation. patsnap.comyoutube.com This chemical reaction predominantly occurs at the N-7 position of guanine bases within the DNA sequence. patsnap.comdroracle.ai The bifunctional nature of phosphoramide mustard allows it to react with two different guanine bases, leading to the formation of DNA cross-links. These can be either intra-strand (within the same DNA strand) or inter-strand (between the two strands of the DNA double helix). patsnap.comdrugbank.com
The formation of these cross-links creates a physical impediment that prevents the DNA double helix from uncoiling and separating. drugbank.com This structural alteration is critical because the separation of DNA strands is a prerequisite for both DNA replication and transcription. patsnap.comdrugbank.com By cross-linking the strands, phosphoramide mustard effectively blocks the progression of DNA polymerase and RNA polymerase along the DNA template. This direct interference halts the synthesis of new DNA and RNA, thereby inhibiting cell division and protein synthesis, which are essential for cell survival and proliferation. patsnap.comjohnshopkins.edu This disruption of fundamental cellular processes ultimately leads to cell death, particularly in rapidly dividing cells that are heavily reliant on continuous DNA replication. patsnap.comyoutube.com
Induction of Apoptosis and Programmed Cell Death
The extensive DNA damage caused by this compound's alkylating activity is a primary trigger for the initiation of apoptosis, or programmed cell death. patsnap.commdpi.com The cell's DNA damage response pathways recognize the DNA adducts and cross-links as irreparable lesions, which in turn activates signaling cascades that converge on the apoptotic machinery. johnshopkins.edu
This compound primarily induces apoptosis through the intrinsic, or mitochondrial-mediated, pathway. nih.govoup.com This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (like Bax and Bak) and anti-apoptotic members (like Bcl-2). nih.gov Following this compound-induced DNA damage, the tumor suppressor protein p53 is often activated, leading to an increased expression of pro-apoptotic proteins such as Bax. nih.gov This shifts the balance in favor of apoptosis, causing mitochondrial outer membrane permeabilization (MOMP). nih.gov
The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytosol. nih.gov Once in the cytosol, cytochrome c binds to the apoptotic protease activation factor-1 (APAF-1), forming a complex known as the apoptosome. nih.gov This structure recruits and activates an initiator caspase, pro-caspase-9, which then activates effector caspases, most notably caspase-3. nih.gov Activated caspase-3 is the executioner of apoptosis, responsible for cleaving a multitude of cellular proteins and dismantling the cell in an orderly fashion, leading to its death. nih.gov Studies using the active this compound analogue mafosfamide have confirmed that at lower doses, apoptosis is preferentially induced in S-phase (replicating) cells, while at higher doses, transcriptional inhibition contributes to apoptosis in all cell cycle stages. johnshopkins.edu
Immunomodulatory Mechanisms
Beyond its direct cytotoxic effects on rapidly dividing cells, this compound exerts significant and complex immunomodulatory actions that contribute to its therapeutic efficacy.
Effects on Regulatory T Cells (Tregs)
One of the most well-documented immunomodulatory effects of this compound, particularly when administered at low, metronomic doses, is the selective depletion and functional impairment of regulatory T cells (Tregs). patsnap.comdroracle.aimdpi.com Tregs, typically identified by the markers CD4, CD25, and the transcription factor FoxP3, are a subset of T cells that play a crucial role in maintaining immune tolerance and suppressing immune responses. iiarjournals.org In the context of cancer, Tregs can accumulate within the tumor microenvironment and inhibit anti-tumor immune responses, thereby facilitating tumor growth. nih.govnih.gov
This compound preferentially targets Tregs, which are more susceptible to its effects compared to other T cell populations like T helper (Th) cells and cytotoxic T lymphocytes (CTLs). mdpi.complos.org This heightened sensitivity is attributed to Tregs having lower intracellular levels of ATP and glutathione, the latter being essential for detoxifying this compound's reactive metabolites. nih.gov The result is a reduction in both the number and the suppressive function of Tregs. plos.orgnih.govaacrjournals.org This depletion of immunosuppressive Tregs shifts the balance of the immune system, alleviating the inhibition of effector T cells and thereby enhancing the body's natural anti-tumor immune responses. mdpi.comnih.govcardiff.ac.uk
| Patient Group | Treatment Details | Measurement Time Point | Change in Treg Percentage | Change in Treg Absolute Numbers | Reference |
|---|---|---|---|---|---|
| Advanced Solid Tumors | 50 mg twice daily, 1 week on/1 week off | After 1 month | Decreased from 7.9% to 3.1% | Decreased from 28.7 to 6.4 cells/mm³ | aacrjournals.org |
| Breast Cancer | 50 mg daily for 3 months | Day 14 | Decreased from 5.1% to 3.0% | Not Reported | nih.govaacrjournals.org |
| Breast Cancer | 50 mg daily for 3 months | Day 42 | Remained decreased | Not Reported | nih.govaacrjournals.org |
| Breast Cancer | 50 mg daily for 3 months | Day 84 | Returned to pretreatment levels | Not Reported | nih.govaacrjournals.org |
Induction of T Cell Growth Factors and Cytokines (e.g., Type I IFNs, IL-2, IFN-γ)
This compound treatment can induce what has been described as a "cytokine storm," promoting the release of various cytokines that stimulate the immune system. nih.gov This includes the induction of type I interferons (IFNs), which have pleiotropic effects on the immune system, including the enhancement of dendritic cell activation and the promotion of T cell responses. mdpi.complos.org
Furthermore, this compound administration is associated with an increase in key T cell-associated cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). nih.govnih.govresearchgate.net IL-2 is a critical growth factor for T cells, promoting their proliferation and survival, while IFN-γ is the hallmark cytokine of a Th1-type immune response, which is crucial for cell-mediated immunity against tumors. oup.comnih.gov This altered cytokine milieu creates a more favorable environment for the homeostatic proliferation and activation of anti-tumor T cells, contributing to a more robust and effective immune attack against cancer cells. nih.govnih.gov
Modulation of Myeloid Effector Cells (e.g., Macrophages, Dendritic Cells)
The immunomodulatory effects of this compound extend to innate immune cells, particularly those of the myeloid lineage such as dendritic cells (DCs) and macrophages. cardiff.ac.uknih.gov this compound can perturb the homeostasis of dendritic cells, which are the most potent antigen-presenting cells and are critical for initiating T cell responses. nih.govfrontiersin.org
Studies have shown that this compound treatment can lead to a turnover in the DC population. nih.gov This results in the emergence of tumor-infiltrating DCs with a more pro-inflammatory phenotype, characterized by increased secretion of IL-12 and reduced secretion of the immunosuppressive cytokine IL-10. nih.gov IL-12 is a powerful driver of Th1 polarization and cytotoxic T lymphocyte activity. By altering the function of these key myeloid cells, this compound helps to create a more immunologically active tumor microenvironment that is less permissive to tumor growth. nih.govnih.gov
Th1/Th2 T Helper Cell Skewing
A critical component of an effective anti-tumor immune response is the dominance of a T helper 1 (Th1) cellular response over a T helper 2 (Th2) humoral response. This compound has been shown to promote this crucial shift. researchgate.netnih.gov A Th1-polarized response is characterized by the production of cytokines like IFN-γ and IL-2, which promote the activity of cytotoxic T lymphocytes (CTLs) that can directly kill tumor cells. oup.com In contrast, a Th2 response, characterized by cytokines like IL-4 and IL-10, is generally less effective at clearing solid tumors and can even be immunosuppressive. researchgate.netoup.com
By depleting Tregs and modulating myeloid cell function, this compound treatment fosters a cytokine environment that favors the differentiation of naive T helper cells into the Th1 lineage. mdpi.comresearchgate.net Studies in animal models have demonstrated that low-dose this compound can induce a Th2-to-Th1 shift in the cytokine profile, which is believed to be a key mechanism behind its immunomodulatory and anti-tumor effects. nih.gov
Impact on Humoral and Cellular Immune Responses
This compound (CTX) is an alkylating agent with a dual role, acting as both an immunosuppressant and an immunomodulator, profoundly affecting both humoral and cellular arms of the immune system researchgate.netbegellhouse.com. The specific immunological outcome is highly dependent on the dose and timing of its administration begellhouse.comoup.com. While high doses typically lead to broad immunosuppression through the depletion of hematopoietic cells, lower doses can paradoxically enhance immune responses researchgate.netplos.org. This immunomodulatory capacity stems from its complex and differential effects on various lymphocyte populations and the cytokine milieu begellhouse.commdpi.com.
Effects on Cellular Immunity
This compound's impact on cellular immunity is multifaceted, significantly altering the balance and function of T lymphocyte subsets and other immune cells like dendritic cells.
Regulatory T cells (Tregs): A substantial body of research indicates that low-dose this compound can selectively deplete CD4+CD25+FOXP3+ Tregs mdpi.comiiarjournals.orgaacrjournals.org. These cells are crucial for maintaining peripheral tolerance and can inhibit anti-tumor immune responses plos.orgmdpi.com. By reducing Treg numbers and impairing their suppressive function, this compound can augment cell-mediated immunity against tumors aacrjournals.orgnih.govashpublications.org. Studies in mice have shown that this Treg depletion spares conventional CD4+ and CD8+ T cells nih.gov. The sensitivity of Tregs to this compound has been linked to their low intracellular levels of ATP and glutathione, which reduces their detoxification capacity plos.org.
Effector T cells: By diminishing the influence of Tregs, this compound indirectly enhances the activity of effector T cells iiarjournals.orgaacrjournals.org. Research has shown it can increase the proliferative response of CD4+ and CD8+ T cells oup.com. Furthermore, it has been found to promote the expansion of memory CD4+ and CD8+ T cells through a mechanism dependent on Type I Interferon (IFN-I) aacrjournals.org. Some studies also note an enhancement of Th17 phenotypes aacrjournals.orgresearchgate.net.
B Lymphocytes: this compound has a significant depleting effect on B lymphocytes nih.govnih.gov. Studies in patients with connective tissue diseases treated with this compound showed a significant decrease in circulating B lymphocytes, which often occurred before the depletion of T cells nih.gov. This reduction in B cells is a primary contributor to the drug's suppression of humoral immunity nih.govresearchgate.net.
Myeloid and Dendritic Cells: The immunomodulatory effects of this compound extend to myeloid cells, which are key mediators of the anti-tumor response mdpi.com. Low-dose this compound can trigger immunogenic cell death (ICD) in tumor cells, which in turn enhances the antigen presentation capabilities of dendritic cells (DCs) mdpi.comnih.gov. DCs isolated from this compound-treated mice have been shown to induce more potent T-cell proliferation nih.gov.
| Immune Cell Population | Effect of this compound | Key Research Findings | References |
|---|---|---|---|
| Regulatory T cells (Tregs) | Selective depletion and functional inhibition, particularly at low doses. | Reduces CD4+CD25+FOXP3+ Treg numbers, enhancing anti-tumor immunity. This is partly due to low intracellular ATP and glutathione in Tregs. | plos.orgmdpi.comaacrjournals.orgnih.gov |
| Effector T cells (CD4+, CD8+) | Enhanced proliferation and function, often secondary to Treg depletion. | Spared from depletion at low doses that target Tregs; promotes expansion of memory T cells via IFN-I. | oup.comnih.govaacrjournals.org |
| B Lymphocytes | Significant depletion. | Depletion of B-lymphocytes is a primary mechanism of immunosuppression, affecting humoral immunity. | nih.govnih.govnih.gov |
| Dendritic Cells (DCs) | Augmented antigen presentation. | Induces immunogenic cell death (ICD) in tumors, leading to enhanced DC activation and T-cell priming. | mdpi.comnih.gov |
Effects on Humoral Immunity
This compound profoundly impairs humoral immunity, primarily by depleting B cell populations and consequently suppressing antibody production researchgate.netnih.gov. A single high dose administered prior to immunization can result in the complete suppression of antibody formation nih.gov. Studies have documented significant decreases in serum IgM and IgG concentrations following treatment researchgate.net.
However, the effect on antibody response can be complex. Under specific conditions, pretreatment with this compound can paradoxically increase the antibody response to certain antigens while depressing the response to others nih.govnih.gov. For instance, one study found that this compound pretreatment augmented the antibody response to keyhole limpet hemocyanin (KLH) nih.gov. Other research has shown it can lead to the recovery of IgE antibody responses that were suppressed by antigenic competition, while IgG1 responses remained suppressed nih.gov. This suggests that the drug's impact on humoral immunity is influenced by the nature of the antigen and the specific immunological context nih.gov.
Impact on Cytokine Profiles
This compound can significantly alter the balance of cytokines, which are critical for directing the nature of an immune response. A notable effect is the promotion of a shift from a Th2-dominant to a Th1-dominant cytokine profile researchgate.netnih.gov.
Th1/Th2 Shift: Several studies report that this compound treatment can decrease the secretion of Th2 cytokines, such as Interleukin-4 (IL-4) and Interleukin-10 (IL-10), while increasing the production of Th1-polarizing cytokines like Interleukin-12 (IL-12) and Interferon-gamma (IFN-γ) oup.comnih.gov. This shift is crucial for enhancing cell-mediated anti-tumor immunity mdpi.comnih.gov.
Induction of Type I Interferons (IFN-I): this compound has been shown to induce the release of Type I interferons mdpi.comaacrjournals.org. This IFN-I signaling is a critical mediator of the drug's immunomodulatory effects, contributing to the expansion of memory T cells and affecting dendritic cell homeostasis aacrjournals.org.
| Cytokine/Cytokine Group | Reported Effect | Immunological Consequence | References |
|---|---|---|---|
| Type I Interferons (IFN-I) | Induced by this compound. | Mediates immunomodulatory effects, including memory T cell expansion and regulation of dendritic cell homeostasis. | mdpi.comaacrjournals.org |
| Th1 Cytokines (e.g., IL-12, IFN-γ) | Production is increased/enhanced. | Promotes a shift to a Th1-dominant response, favoring cell-mediated immunity effective against tumors. | oup.comnih.govnih.gov |
| Th2 Cytokines (e.g., IL-4, IL-10) | Secretion is decreased. | Contributes to the shift away from a Th2 response, which is often less effective for tumor eradication. | oup.comnih.gov |
| Transforming Growth Factor-β (TGF-β) | No increase observed in some combination therapies. | Lack of increase in this immunosuppressive cytokine can contribute to a more robust anti-tumor response. | nih.gov |
Pharmacokinetic and Pharmacodynamic Research of Cyclophosphamide
Pharmacokinetics of Cyclophosphamide (B585) and its Metabolites
This compound is a prodrug that requires metabolic activation, primarily in the liver, to exert its effects. frontiersin.orgnih.govnih.gov The pharmacokinetic profile of CP involves its absorption, distribution, metabolism into active and inactive metabolites, and subsequent elimination. nih.govdrugbank.com
Absorption and Distribution of Metabolites
Following administration, this compound is rapidly absorbed. nih.govdrugbank.com It is then converted by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2B6, to its active metabolites, including 4-hydroxythis compound (B600793) (4-OH-CP) and phosphoramide (B1221513) mustard. frontiersin.orgnih.govdrugbank.comwikipedia.orgwikipedia.orgplos.org 4-OH-CP exists in equilibrium with its tautomer, aldophosphamide (B1666838). wikipedia.orgwikipedia.org Aldophosphamide can then spontaneously decompose into the active alkylating agent phosphoramide mustard and acrolein. wikipedia.orgwikipedia.orgmims.com
The active metabolites of this compound, particularly phosphoramide mustard, are highly protein-bound and are distributed to various tissues. wikipedia.org Research indicates that plasma alkylating metabolites are approximately 56% bound to plasma proteins. aacrjournals.org The volume of distribution for this compound has been reported to be between 30 and 50 L. drugbank.comrxlist.com
Clearance and Elimination
This compound and its metabolites are eliminated through both hepatic metabolism and renal excretion. drugbank.comrxlist.com The elimination half-life of this compound ranges from 3 to 12 hours. drugbank.comwikipedia.orgrxlist.com
Hepatic metabolism is the major route of this compound elimination and disposition. aacrjournals.org The activation of this compound is predominantly mediated by hepatic cytochrome P450 enzymes. aacrjournals.org Studies using hepatic cytochrome P450 reductase null mice have confirmed the essential role of hepatic metabolism in CP clearance. aacrjournals.org Research has shown that the intrinsic clearance of this compound in hepatic microsomes is significantly lower in the absence of hepatic cytochrome P450 activity. aacrjournals.org
This compound appears to induce its own metabolism, leading to an increase in clearance and increased formation of 4-hydroxy metabolites following repeated administration. drugbank.comrxlist.com This auto-induction can result in shortened half-life values. drugbank.comrxlist.com Studies have observed a rapid development of enhanced clearance after high-dose this compound, associated with an increased rate of formation of phosphoramide mustard. nih.gov This is likely due to an apparent induction of hepatic-metabolizing enzymes. nih.gov
This compound is primarily eliminated in the form of its metabolites. drugbank.comrxlist.com Approximately 10-20% of the administered dose is excreted unchanged in the urine. drugbank.comwikipedia.orgaacrjournals.orgrxlist.com Urinary excretion studies using phosphorus-31 NMR spectroscopy have identified various phosphorylated metabolites in urine, including carboxyphosphamide (B29615) (CXCP), dechloroethylthis compound (DCCP), alcophosphamide, ketophosphamide, and phosphoramide mustard (PM). nih.gov CXCP is often the major metabolite found in urine. nih.gov
Renal excretion plays a role in the elimination of this compound metabolites. In patients with renal impairment, decreased renal excretion can lead to increased plasma levels of this compound and its metabolites. rxlist.comuu.nl Studies have shown that moderate renal failure can result in prolonged retention of alkylating materials in plasma. aacrjournals.org
Interindividual Variability in Pharmacokinetics
Significant interindividual variability in the pharmacokinetics of this compound has been reported in numerous studies. frontiersin.orgplos.orgresearchgate.net This variability can influence treatment outcomes. frontiersin.org
Factors contributing to interindividual variability include genetic polymorphisms in the enzymes responsible for this compound metabolism, particularly CYP2B6 and CYP2C19. frontiersin.orgplos.orgnih.govmdpi.comresearchgate.netresearchgate.net For instance, studies have indicated that carriers of certain CYP3A5 or CYP2C9 alleles may have altered this compound clearance or half-life. frontiersin.org The presence of at least one CYP2B6*6 variant allele has been associated with lower this compound clearance. researchgate.net However, some studies have not found a consistent relationship between CYP2B6 genotype and 4-hydroxythis compound formation. hmdb.ca
Other factors that may influence this compound pharmacokinetics include body surface area, body mass index, age, and concomitant medications that can induce or inhibit CYP enzymes. frontiersin.orgaacrjournals.orgaacrjournals.orgaacrjournals.org For example, higher this compound clearance values have been observed in younger children compared to older patients. mdpi.com Additionally, the expression and activity of cytochrome P450 oxidoreductase (POR), an enzyme essential for CYP activity, can also contribute to variability in this compound metabolism. plos.org
Research has quantified interindividual variability in the clearance of this compound and its metabolites. For example, studies have reported inter-individual variability in this compound clearance of over 50% in certain patient populations. frontiersin.org Variability has also been observed in the clearance of metabolites like 4-hydroxythis compound. researchgate.net
Here is a table summarizing some reported pharmacokinetic parameters of this compound:
| Parameter | Reported Range/Value | Source Index |
| Volume of Distribution (Vd) | 30-50 L | 1, 29 |
| Protein Binding (Parent Drug) | 20% | 1, 3, 21 |
| Protein Binding (Metabolites) | >60% (some metabolites), 56% (alkylating) | 1, 3, 21 |
| Elimination Half-life (t½) | 3-12 hours | 1, 3, 29 |
| Total Body Clearance | 4-5.6 L/h (range), 5.41 L/h (typical) | 2, 29 |
| Renal Excretion (unchanged CP) | 10-20% of dose | 1, 3, 21, 29 |
Pharmacodynamic Considerations in Research
Pharmacodynamic research related to this compound focuses on understanding how the drug and its active metabolites interact with biological systems to produce their effects. The primary mechanism of action of this compound's active metabolite, phosphoramide mustard, involves the formation of DNA cross-links. nih.govwikipedia.org These cross-links occur both between and within DNA strands, primarily at the N-7 positions of guanine (B1146940) bases. wikipedia.org This DNA damage interferes with DNA synthesis and RNA transcription, ultimately leading to cell apoptosis. wikipedia.org
Research explores the relationship between this compound exposure (often measured by area under the concentration-time curve - AUC) and pharmacodynamic endpoints. Studies have investigated the correlation between this compound or metabolite exposure and biological responses. frontiersin.orgresearchgate.netaacrjournals.org For instance, research has explored the association between this compound exposure (AUC) and neutropenic toxicity in clinical studies, indicating a positive correlation. frontiersin.org
Furthermore, research explores the influence of genetic factors and drug interactions on the pharmacodynamic effects of this compound by altering its metabolism and the subsequent exposure to active metabolites. aacrjournals.orgresearchgate.netnih.gov Studies investigate how variations in enzyme activity or the presence of other compounds can impact the levels of active metabolites and, consequently, the pharmacodynamic response. aacrjournals.orgnih.gov
Dose-Dependent Pharmacodynamics
Studies have investigated the relationship between the administered dose of this compound and the resulting pharmacodynamic effects. These effects can encompass both the desired therapeutic outcomes and unintended toxicities, which often exhibit a dose-dependent relationship.
Research in animal models has provided insights into dose-dependent effects on various tissues. For instance, studies in mice have demonstrated that different doses of this compound can lead to varying degrees of impact on reproductive parameters, with higher doses resulting in a higher risk of infertility. In one study, only groups of male mice receiving lower doses (100 and 150 mg/kg) were able to fertilize females, while higher doses (200 and 250 mg/kg) resulted in infertility or subfertility. scielo.br Histopathological studies in mice and rats have also shown dose-dependent toxic effects on organs such as the liver and kidneys, with more pronounced pathological changes observed at higher doses and with increased duration of treatment. ajol.inforesearchgate.net For example, a study in rats indicated that a high-dose this compound regimen induced greater hepatodestructive changes compared to a low-dose regimen, where regenerative responses were observed. researchgate.net
In the context of anti-tumor effects, the dose of this compound can influence the magnitude and timing of response. A study using a lymphoma model in mice monitored with [18F]FDG PET demonstrated a dose-response relationship, where higher doses of this compound (125 mg/kg and 175 mg/kg) led to a significant decrease in [18F]FDG uptake (an indicator of metabolic activity and often, tumor viability) earlier (day 2) compared to a lower dose (75 mg/kg), where the decrease was observed later (day 6). nih.gov This suggests that higher doses can induce a more rapid pharmacodynamic effect on tumor metabolism.
The dose-dependent nature of this compound's effects underscores the importance of dose in determining the balance between therapeutic efficacy and toxicity.
Relationship Between Exposure and Efficacy
The relationship between the systemic exposure to this compound and its metabolites and the resulting efficacy and toxicity is a key area of pharmacodynamic research. Systemic exposure is often quantified by the area under the concentration-time curve (AUC). However, establishing clear correlations is complicated by this compound being a prodrug that is converted to active metabolites, primarily 4-hydroxythis compound, which is in equilibrium with aldophosphamide, and subsequently breaks down to the cytotoxic phosphoramide mustard and acrolein. wikipedia.orgwikipedia.orgnih.govavma.org
Studies have yielded varying results regarding the correlation between parent this compound exposure (AUC) and clinical outcomes. Some research, particularly in the context of high-dose regimens, has suggested an inverse relationship between the AUC of the parent drug and efficacy or certain toxicities. For example, in a study of women with metastatic breast carcinoma receiving high-dose this compound, patients who developed cardiac toxicity had a significantly lower AUC of total this compound and a longer duration of tumor response. ascopubs.orgaacrjournals.org This seemingly counterintuitive finding supports the premise that a lower parent drug AUC may indicate faster or more efficient metabolic activation to the cytotoxic metabolites, leading to both increased tumor cell kill and potential for toxicity in sensitive tissues. ascopubs.orgaacrjournals.org
Conversely, other studies have not found a consistent correlation between the AUC of the parent this compound and efficacy or toxicity. nih.govfrontiersin.orgaacrjournals.org This lack of correlation between parent drug exposure and pharmacodynamic effects is likely due to the fact that the parent compound is inactive and the effects are mediated by its metabolites. nih.gov
Research focusing on the exposure to this compound metabolites, particularly 4-hydroxythis compound (a surrogate for the active phosphoramide mustard), has shown stronger correlations with pharmacodynamic effects, particularly toxicity. Higher exposures to bioactivated this compound, such as 4-hydroxythis compound or phosphoramide mustard, have been indicated to correlate with increased organ toxicity, including veno-occlusive disease of the liver. nih.gov Studies in pediatric populations have also found significant correlations between higher 4-hydroxythis compound and carboxyethylphosphoramide mustard (CEPM, a downstream inactive metabolite) exposures (AUC) and worse toxicity metrics, such as lower neutrophil, platelet, and hemoglobin nadirs. researchgate.netnih.govaacrjournals.org These studies often found no significant correlation with the AUC of the parent this compound, reinforcing that metabolite exposure is a better predictor of effect. nih.govaacrjournals.org
Despite these findings, defining a precise therapeutic exposure target for the active metabolites remains challenging. nih.gov The relationship between exposure and efficacy can also be influenced by factors such as inter-patient variability in metabolism, which is affected by genetic polymorphisms in enzymes involved in this compound activation and inactivation. frontiersin.orgresearchgate.netpharmgkb.orgresearchgate.net
The following table summarizes some reported correlations between this compound or metabolite exposure and pharmacodynamic effects:
| Exposure Metric | Pharmacodynamic Effect | Correlation Direction | Reference |
| Parent this compound AUC | Cardiac toxicity (high-dose) | Inverse | ascopubs.orgaacrjournals.org |
| Parent this compound AUC | Tumor response duration (high-dose) | Inverse | ascopubs.orgaacrjournals.org |
| Parent this compound AUC | Neutropenic toxicity (conventional dose) | Positive | frontiersin.orgfrontiersin.org |
| 4-Hydroxythis compound AUC | Veno-occlusive disease of the liver | Positive | nih.gov |
| 4-Hydroxythis compound AUC | Neutrophil, platelet, hemoglobin nadirs (pediatric) | Inverse | nih.govaacrjournals.org |
| Carboxyethylphosphoramide AUC | Neutrophil, platelet, hemoglobin nadirs (pediatric) | Inverse | nih.govaacrjournals.org |
| Parent this compound AUC | Toxic death or relapse-free survival (high-dose) | No clear correlation | aacrjournals.org |
| Parent this compound AUC | Toxicity or relapse-free survival (high-dose) | No clear correlation | frontiersin.org |
This table highlights the complexity and sometimes conflicting findings in the literature, emphasizing the need to consider the specific regimen, patient population, and the challenges in accurately measuring active metabolite exposure.
Pharmacogenomics and Genetic Determinants in Cyclophosphamide Response
Genetic Polymorphisms of Cytochrome P450 Enzymes
Cyclophosphamide (B585) is primarily activated by hepatic CYP450 enzymes through 4-hydroxylation, leading to the formation of 4-hydroxythis compound (B600793), which is in equilibrium with aldophosphamide (B1666838). frontiersin.orgpharmgkb.orgresearchgate.net This activation is mediated by several CYP isoforms, with CYP2B6, CYP2C9, CYP2C19, and CYP3A4 playing significant roles, while CYP2A6 and CYP2C8 make more minor contributions. frontiersin.orgpharmgkb.orgfrontiersin.orgresearchgate.net Genetic polymorphisms within the genes encoding these enzymes can lead to altered enzyme activity and expression, contributing to variability in this compound metabolism. frontiersin.orgfrontiersin.orgnih.gov
CYP2B6 Polymorphisms and Activity (e.g., CYP2B65, CYP2B66, CYP2B6*9)
CYP2B6 is considered a major enzyme in the bioactivation of this compound. nih.govnih.govkzoo.eduresearchgate.net The *1 allele is often considered the wild-type, although it may not be the most common in all populations. nih.gov CYP2B6 is highly polymorphic, with numerous variants affecting its activity and expression. frontiersin.orgnih.govkzoo.edugeneticsmr.org
Several CYP2B6 polymorphisms have been studied for their impact on this compound metabolism. For instance, the CYP2B65 allele (rs3211371) has been associated with reduced enzyme production and lower levels of 4-hydroxythis compound compared to the wild-type. frontiersin.org The CYP2B66 haplotype, characterized by SNPs 516G>T and 785A>G, is associated with lower mRNA levels, reduced protein expression, and decreased enzyme activity in vitro, although the resulting protein may have enhanced catalytic ability. frontiersin.orggeneticsmr.org Studies have investigated the metabolic activity of various CYP2B6 polymorphisms, including CYP2B6*4, *5, *6, *7, *8, and *9, although some research has found no significant differences in metabolic activity compared to the wild type in vitro. kzoo.edu
Research findings related to specific CYP2B6 polymorphisms include:
CYP2B6*5 (rs3211371): Associated with reduced enzyme production and approximately 50% less 4-hydroxythis compound compared to wild-type. frontiersin.org
CYP2B6*6 (rs3745274): The wild-type GG genotype has been associated with a higher incidence of sinusoidal obstruction syndrome (SOS) in some studies. frontiersin.org The variant allele leads to decreased gene expression, but the protein may have enhanced catalytic ability. frontiersin.org
CYP2B6*6 homozygotes treated with this compound for malignant lymphoma and breast cancer showed higher clearance and a shorter half-life of plasma this compound. nih.gov
Homozygous CYP2B6*5 patients with proliferative lupus nephritis had a significantly higher probability of reaching end-stage renal disease with pulse this compound treatment. nih.gov
Despite these findings, the current understanding of CYP2B6 polymorphism is considered insufficient for predicting individual efficacy and safety in this compound therapy, indicating a need for further research. nih.gov
CYP2C9, CYP2C19, CYP3A4, CYP2A6, CYP2C8 Polymorphisms
Besides CYP2B6, other CYP enzymes contribute to this compound bioactivation. tandfonline.compharmgkb.orgfrontiersin.orgnih.gov These include CYP2C9, CYP2C19, CYP3A4, CYP2A6, and CYP2C8. nih.govtandfonline.comnih.govfrontiersin.orgpharmgkb.orgresearchgate.net Like CYP2B6, these enzymes exhibit genetic polymorphisms that can influence their activity and, consequently, this compound metabolism. nih.govfrontiersin.org
CYP2C9: This enzyme is also highly involved in this compound metabolism. frontiersin.org The CYP2C9*2 variant (rs1799853) has been reported to have lower 4-hydroxylase activity than the wild type. frontiersin.org
CYP2C19: This enzyme plays a key role in the metabolism of several chemotherapeutic agents, including this compound. researchgate.netmdpi.com Genetic polymorphisms in CYP2C19 result in distinct metabolizer phenotypes. mdpi.com Poor metabolizers (PMs) exhibit reduced enzymatic activity, which may impair this compound activation and potentially diminish therapeutic efficacy. researchgate.netmdpi.com Conversely, ultrarapid metabolizers (UMs) display enhanced enzymatic activity, potentially improving drug activation and efficacy but with a possible increased risk of toxicity. mdpi.com The common CYP2C192 and CYP2C193 alleles lead to enzyme deficiency and are more prevalent in certain populations. uv.es
CYP3A4: Primarily responsible for the N-dechloroethylation of this compound, a minor oxidative pathway that produces 2-dechloroethylthis compound and chloroacetaldehyde (B151913). nih.govtandfonline.compharmgkb.org While generally believed to have no cytotoxic effects, chloroacetaldehyde is neurotoxic. nih.govtandfonline.com Polymorphisms in CYP3A4 have been reported to be associated with this compound metabolism. pharmgkb.orgnih.gov
CYP2A6: Contributes to the 4-hydroxylation of this compound. nih.govtandfonline.compharmgkb.orgresearchgate.net The rs4986892 variant of CYP2A6 has been correlated with chronic graft-versus-host disease (cGVHD) in some studies. frontiersin.org
CYP2C8: Also involved in the activation and inactivation of this compound. nih.govtandfonline.comresearchgate.net Polymorphisms in CYP2C8 have been investigated, but their impact on this compound treatment outcomes is still being clarified. researchgate.net
Variants in these activation enzymes that lead to decreased enzyme activity have been associated with outcomes such as graft-versus-host disease (GVHD). frontiersin.orgresearchgate.net
Polymorphisms in Detoxification Enzymes (e.g., Glutathione (B108866) S-transferases, ALDH)
Detoxification of this compound metabolites is crucial for reducing toxicity. This process primarily involves phase II inactivation enzymes, including aldehyde dehydrogenases (ALDHs) and glutathione S-transferases (GSTs). tandfonline.comfrontiersin.orgpharmgkb.org
Aldehyde Dehydrogenases (ALDHs): ALDH enzymes, particularly ALDH1A1 and ALDH3A1, play a major role in oxidizing aldophosphamide to the inactive metabolite carboxyphosphamide (B29615). frontiersin.orgpharmgkb.orgnih.govucsc.eduwikipedia.orgresearchgate.net Higher levels of ALDH activity in cells, such as hematopoietic stem cells, can confer resistance to this compound. frontiersin.orgucsc.edu Polymorphisms in ALDH genes can affect enzyme activity and thus influence the rate of detoxification. tandfonline.comnih.govnih.gov For example, the ALDH1A1 rs8187996 variant has been explored for its association with this compound toxicity, although findings have been conflicting. nih.govpharmgkb.org
Glutathione S-transferases (GSTs): GSTs, including GSTA1, GSTM1, GSTP1, and GSTT1, are involved in conjugating this compound metabolites, such as acrolein and phosphoramide (B1221513) mustard, with glutathione (GSH), facilitating their detoxification and excretion. tandfonline.comfrontiersin.orgpharmgkb.orgmdpi.comnih.govashpublications.orgmdpi.com Polymorphisms in GST genes can lead to decreased detoxification capacity. nih.govfrontiersin.orgmdpi.com The GSTM1-null genotype and GSTA1*B haplotype have been identified as genetic factors contributing to the risk of sinusoidal obstruction syndrome (SOS). frontiersin.orgashpublications.org Polymorphisms in GSTP1 that reduce its ability to detoxify this compound and its metabolites may be associated with superior survival outcomes but also an increased risk of toxicity. nih.govtandfonline.com For instance, the GSTP1 p.Ile105Val (rs1695) polymorphism has been analyzed in relation to this compound toxicity, with some studies suggesting that the Val/Val genotype may be associated with an increased risk of myelosuppression and gastrointestinal toxicity. oncotarget.com
Polymorphisms in detoxification genes that result in lowered enzyme activity can lead to decreased elimination of this compound metabolites, potentially increasing the levels of toxic metabolites. nih.govfrontiersin.org
Impact of Genetic Variants on this compound Activation and Inactivation
Genetic variants in both activation (CYP) and inactivation (ALDH, GST) enzymes significantly impact the balance between the formation of active cytotoxic metabolites and inactive detoxification products. tandfonline.comnih.govnih.govnih.govhznu.edu.cn Polymorphisms in CYP enzymes that lead to reduced activity can result in lower production of the active metabolite 4-hydroxythis compound/aldophosphamide. nih.govfrontiersin.orgresearchgate.netmdpi.com Conversely, polymorphisms in detoxification enzymes that impair their function can lead to an accumulation of toxic metabolites like phosphoramide mustard and acrolein. nih.govfrontiersin.orgmdpi.com
Pharmacogenetic Associations with Efficacy and Toxicity Outcomes
Numerous studies have investigated the associations between genetic polymorphisms in this compound metabolizing enzymes and clinical outcomes, including efficacy and toxicity. tandfonline.comnih.govnih.govnih.govmdpi.comhznu.edu.cn Genetic factors are recognized as playing a role in the interindividual variability observed in response and toxicities associated with this compound-based therapies. nih.govtandfonline.compharmgkb.orgresearchgate.net
Observed associations include:
Polymorphisms in CYP2B6, a major activation enzyme, have been associated with decreased activity and a higher risk of graft-versus-host disease (GVHD). frontiersin.org
Variants in other activation enzymes (CYP2A6, CYP2C8, CYP2C9, CYP2C19) leading to decreased enzyme activity have also been associated with GVHD. frontiersin.orgresearchgate.net
Polymorphisms in detoxification genes like glutathione S-transferases, which decrease the ability to detoxify metabolites, have been linked to increased amounts of toxic metabolites and the development of severe acute GVHD. nih.govfrontiersin.org
The GSTM1*0 polymorphism has been recognized as a risk factor for sinusoidal obstruction syndrome (SOS). nih.govfrontiersin.org
Polymorphisms that reduce the detoxification capacity of GSTP1 may be associated with both superior survival outcomes and an increased risk of toxicity, including secondary malignancies. nih.govtandfonline.com
Studies have explored the association between CYP3A5 polymorphisms and this compound efficacy and toxicity, with some findings suggesting an association between CYP3A53 and CYP3A56 variants and outcomes in pediatric rhabdomyosarcoma patients. waocp.org
The CYP2C19 genotype has been reported to influence this compound pharmacokinetics, such as the half-life of the parent drug. nih.gov Reduced CYP2C19 activity may impair this compound activation, potentially reducing therapeutic efficacy. researchgate.netmdpi.com
While some studies have found associations between genetic variants and this compound toxicity, others have reported a lack of association for certain polymorphisms, such as CYP2B6. nih.govpharmgkb.org Conflicting data exists regarding the relationship between this compound efficacy, toxicity, and pharmacokinetics with genes involved in 4-hydroxythis compound formation and elimination. firstwordpharma.com Some research suggests that age and chemotherapy regimen, rather than germline pharmacogenomics, may be associated with this compound clearance or the ratio of 4-hydroxythis compound to this compound exposure in certain pediatric cancer patients. firstwordpharma.com
The complexity of this compound metabolism, involving multiple interacting enzymes and pathways, contributes to the challenge of definitively linking single genetic variants to clinical outcomes. researchgate.netresearchgate.net Further systematic and genome-wide pharmacogenomic studies are needed to verify current observations and identify additional genetic markers influencing this compound response and toxicity. nih.govtandfonline.com
Drug Interactions Affecting Cyclophosphamide Pharmacokinetics and Pharmacodynamics
Interactions Affecting Cyclophosphamide (B585) Metabolism
This compound is metabolized by the cytochrome P450 (CYP) system in the liver to its active and inactive metabolites. wikipedia.orgclinpgx.org The primary active metabolite, 4-hydroxythis compound (B600793), is in equilibrium with its tautomer, aldophosphamide (B1666838). wikipedia.org Aldophosphamide is then converted to the cytotoxic phosphoramide (B1221513) mustard and the urotoxic acrolein. wikipedia.orgclinpgx.org A major detoxification pathway involves the oxidation of aldophosphamide to the inactive carboxyphosphamide (B29615). clinpgx.org Genetic polymorphisms in CYP enzymes can lead to inter-individual differences in metabolite formation. clinpgx.org
The key CYP isozymes involved in the activation of this compound are CYP2B6, CYP2C9, and CYP3A4, with minor contributions from CYP2A6, CYP2C8, and CYP2C19. clinpgx.orgclinpgx.org The N-dechloroethylation of this compound, a pathway leading to neurotoxic metabolites, is primarily catalyzed by CYP3A4. clinpgx.orgnih.gov
The induction of hepatic microsomal enzymes can accelerate the metabolism of this compound, potentially increasing the levels of its active metabolites and thereby enhancing both its therapeutic and toxic effects. wikipedia.org Phenobarbital, a known inducer of hepatic enzymes, has been shown to enhance the activation of this compound. nih.govnih.gov This induction can lead to a more rapid conversion of the parent drug to its active forms. nih.govresearchgate.net Other drugs that may induce hepatic microsomal enzymes and potentially interact with this compound include rifampicin and phenytoin. wikipedia.org
| Inducing Agent | Enzymes Induced (Primarily) | Potential Effect on this compound |
|---|---|---|
| Phenobarbital | Cytochrome P450 enzymes | Increased metabolism to active metabolites, potentially increasing therapeutic and toxic effects. wikipedia.orgnih.gov |
| Rifampicin | CYP3A4 | Accelerated metabolism of this compound. wikipedia.org |
| Phenytoin | CYP3A4 | Increased conversion to active metabolites. wikipedia.org |
Conversely, inhibition of hepatic microsomal enzymes can slow down the conversion of this compound to its active metabolites, which may lead to reduced therapeutic efficacy and toxicity. wikipedia.org Several drugs are known to inhibit the key enzymes responsible for this compound activation. For instance, CYP2B6 activity can be inhibited by certain medications, and CYP3A4 inhibitors are particularly noteworthy due to this enzyme's significant role in this compound metabolism. nih.govdrugbank.com
Ketoconazole, a potent CYP3A4 inhibitor, has been demonstrated to decrease the formation of the N-dechloroethylated metabolite of this compound, which is associated with neurotoxicity. nih.gov Other drugs that can inhibit these enzymes and potentially reduce this compound's activation include corticosteroids and tricyclic antidepressants. wikipedia.org
| Inhibiting Agent | Enzymes Inhibited (Primarily) | Potential Effect on this compound |
|---|---|---|
| Ketoconazole | CYP3A4 | Decreased metabolism, particularly the N-dechloroethylation pathway, potentially reducing neurotoxicity. nih.gov |
| Troleandomycin | CYP3A4 | Inhibition of CYP3A-mediated metabolism. nih.gov |
| Corticosteroids | Hepatic microsomal enzymes | Slower conversion to active metabolites, potentially reducing therapeutic and toxic effects. wikipedia.org |
| Tricyclic Antidepressants | Hepatic microsomal enzymes | Reduced metabolism of this compound. wikipedia.org |
| Allopurinol | Hepatic microsomal enzymes | Slower conversion to active metabolites. wikipedia.org |
Pharmacodynamic Synergism and Antagonism
Pharmacodynamic interactions involve the modification of the pharmacological effect of this compound by another drug at the cellular level, without altering its concentration. These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where one drug reduces the effect of another. youtube.com
Research has shown that in certain contexts, the combination of this compound with other chemotherapeutic agents can result in antagonistic interactions. For example, in studies with Peripheral T-Cell Lymphoma cell lines, the combination of this compound and doxorubicin (B1662922) was found to be less than additive or even suppressive in some cases. nih.gov Similarly, the activity of vincristine was observed to be suppressed by doxorubicin. nih.gov Despite these antagonistic interactions at the cellular level, concurrent administration of these drugs in regimens like CHOP (this compound, doxorubicin, vincristine, prednisone) can still be clinically beneficial, a phenomenon that may be explained by the ultrasensitive dose-response of tumor cells. nih.gov
Conversely, there can be synergistic toxicity. For instance, the concurrent use of this compound with other agents that cause myelosuppression can lead to an additive or synergistic increase in bone marrow toxicity. medscape.com Similarly, combining this compound with other cardiotoxic or pulmonary toxic agents can enhance these specific toxicities. rxlist.com
| Interacting Drug/Agent | Type of Interaction | Observed or Potential Outcome |
|---|---|---|
| Doxorubicin | Antagonistic (in some cancer cell lines) | Less than additive or suppressive effect on tumor cell kill. nih.gov |
| Vincristine (in the presence of Doxorubicin) | Antagonistic (in some cancer cell lines) | Suppression of vincristine's activity. nih.gov |
| Other Myelosuppressive Agents | Synergistic Toxicity | Additive myelosuppression. medscape.com |
| Cardiotoxic Agents | Synergistic Toxicity | Increased risk of cardiotoxicity. rxlist.com |
| Pulmonary Toxic Agents | Synergistic Toxicity | Increased risk of pulmonary toxicity. rxlist.com |
Clinically Significant Drug-Drug Interactions
A multitude of drug-drug interactions with this compound have been identified, ranging in severity from minor to major. drugs.com It is crucial for healthcare providers to be aware of these potential interactions to optimize treatment outcomes and minimize adverse effects.
One clinically significant interaction involves allopurinol, which can increase the risk of bone marrow toxicity, bleeding, and infection when co-administered with this compound. uspharmacist.com Thiazide diuretics, such as hydrochlorothiazide, may also enhance the myelosuppressive effects of this compound. uspharmacist.com
Furthermore, this compound can impact the efficacy of other medications. For example, it can increase the therapeutic effect of anticoagulants like acenocoumarol. drugbank.com It may also reduce the plasma pseudocholinesterase activity, potentially leading to prolonged neuromuscular blockade when administered with succinylcholine. wikipedia.org
The following table summarizes some of the clinically significant drug-drug interactions with this compound.
| Interacting Drug | Potential Clinical Outcome |
|---|---|
| Allopurinol | Increased risk of bone marrow toxicity, bleeding, and infection. uspharmacist.com |
| Hydrochlorothiazide | Increased myelosuppression. uspharmacist.com |
| Warfarin | Potential for altered anticoagulant effect. rxlist.com |
| Digoxin | Potential for altered digoxin levels. rxlist.com |
| Succinylcholine | Prolonged neuromuscular blockade. wikipedia.org |
| Doxorubicin | Increased risk of cardiotoxicity. rxlist.com |
| Etanercept | Potential for interaction. medscape.com |
| Azathioprine | Potential for interaction. medscape.com |
Preclinical and Translational Research in Cyclophosphamide
In Vitro Models for Mechanistic Studies
In vitro models, primarily cell culture experiments, are essential for dissecting the cellular and molecular mechanisms of cyclophosphamide (B585) and its metabolites. These models allow for controlled investigations into the metabolic activation pathways, DNA alkylation, and downstream cellular responses such as apoptosis.
Studies using cell cultures have shown that phosphoreamide mustard (PAM), the active alkylating metabolite, is released from aldophosphamide (B1666838) (ALD) via β-elimination of acrolein in vitro. mdpi.com This differs from the in vivo process where ALD is cleaved by phosphodiesterases (PDE) to form PAM and 3-hydroxypropanal (B37111) (HPA). mdpi.comecronicon.net The discovery of HPA as a CP metabolite and its proapoptotic properties, alongside the understanding that CP-induced cell death is p53-controlled apoptosis initiated by DNA alkylation, has contributed to the current understanding of CP's mechanism of action. mdpi.comecronicon.net
In vitro assays have also been used to investigate the direct effects of this compound and its metabolites on specific cell types. For instance, studies have explored the effects of CP on the differentiation and activity of osteoblasts and osteoclasts, revealing that CP can inhibit osteoblastogenesis by suppressing Wnt/β-catenin signaling and inhibit RANKL-mediated osteoclastogenesis by suppressing RANKL-activated signaling. oncotarget.com
Furthermore, in vitro cytotoxicity assays, such as the MTT assay, are commonly used to assess the effect of this compound and its formulations on cancer cells. mdpi.com These studies can also delve into the mechanism of cytotoxicity by analyzing the transcriptional levels of genes involved in apoptosis and cell cycle regulation, such as Caspase3, Caspase9, CyclinD, and CyclinE. mdpi.com
In Vivo Animal Models for Efficacy and Toxicity Research
In vivo animal models, particularly murine models, are indispensable for evaluating the efficacy and toxicity of this compound in a complex biological system before clinical trials. These models allow researchers to study the pharmacokinetics and pharmacodynamics of CP and its metabolites, assess antitumor activity, investigate immunosuppressive effects, and evaluate organ-specific toxicities.
Animal models are used to establish tumor xenografts to assess the antitumor efficacy of this compound alone or in combination with other therapies. For example, murine models have been used to evaluate the efficacy of this compound in combination with CD19 CAR-T cells for treating B-cell hematologic malignancies, demonstrating that a specific pre-conditioning regimen of this compound and fludarabine (B1672870) followed by CAR-T infusion showed the most efficacious therapeutic effect. nih.govresearchgate.net
In vivo studies also investigate the impact of this compound on the immune system. Preclinical murine models have shown that a single low dose of this compound can inhibit regulatory T cells (Tregs) and enhance the immune response to tumor-associated antigens, providing a rationale for its use as a preconditioning agent in cancer vaccine strategies. bmj.com
Animal models are also crucial for studying this compound-induced toxicities, such as osteoporosis. Studies in mice have demonstrated that this compound treatment can induce an osteoporotic phenotype associated with decreased bone formation and resorption. oncotarget.com Pharmacokinetic studies in mice, comparing different blood sampling methods like serial tail vein bleeding and retro-orbital sampling, are conducted to understand the drug's disposition in vivo. benthamopenarchives.com
In combination therapies, in vivo models help determine optimal dosing and schedules. For instance, studies combining this compound with oncolytic viruses in mouse models of glioma have shown that this compound can enhance animal survival and oncolytic virus tumor distribution, suggesting that it may allow for dose reduction of potent oncolytic viruses in clinical trials. nih.govaacrjournals.org
Development of Novel this compound Analogs and Delivery Systems
Efforts to improve the therapeutic profile of this compound include the development of novel analogs with potentially improved efficacy, reduced toxicity, or altered pharmacokinetic properties, as well as the creation of advanced delivery systems to target the drug more effectively to cancer cells and minimize systemic exposure.
The understanding of this compound's mechanism of action, particularly the difference in metabolite formation between in vitro and in vivo conditions, has guided the design of new oxazaphosphorine cytostatics. mdpi.comecronicon.net Novel this compound-like compounds have been developed with the aim of lower toxicity and improved effectiveness, some showing significantly reduced toxicity in preclinical models compared to the parent compound. mdpi.comecronicon.net Examples include aldophosphamide thiazolidines and aldophosphamide perhydrothiazines, which have been synthesized and tested in tumor-bearing mice. ecronicon.net
The synthesis of deuterated analogues of this compound is also employed to probe its microsomal metabolism and study the sites of oxidative metabolism using mass spectrometry. tandfonline.com
In parallel with analog development, research is focused on developing novel delivery systems for this compound. The microencapsulation of this compound into biodegradable polymeric matrices, such as polyhydroxyalkanoate (PHBV) microparticles or chitosan (B1678972) microspheres, is being explored to achieve sustained drug release and potentially reduce adverse effects and administration frequency. researchgate.netiapchem.org Studies have shown that encapsulating this compound can lower its cytotoxicity compared to the pure drug in vitro. iapchem.org
Advanced Research Perspectives and Future Directions
Targeted Delivery Strategies for Metabolites
Targeted delivery of cyclophosphamide (B585) or its active metabolites aims to increase their concentration at the disease site while minimizing systemic exposure and associated toxicities. Given that this compound is a prodrug activated in the liver, directly targeting its active metabolites, such as phosphoramide (B1221513) mustard, could offer advantages. However, delivering highly reactive metabolites specifically to tumor cells presents significant challenges.
Research is exploring novel drug delivery systems, such as nanoparticles and liposomes, to encapsulate this compound or its precursors. orientjchem.orgresearchgate.netmdpi.com These systems can be designed to accumulate preferentially in tumor tissue due to the enhanced permeability and retention (EPR) effect or by conjugating them with targeting ligands that bind to receptors overexpressed on cancer cells. mdpi.comnih.govaacrjournals.orgaacrjournals.org For instance, studies have investigated HER2-targeted PEGylated liposomal doxorubicin (B1662922) (MM-302) and found that this compound administration can improve the delivery and antitumor activity of such targeted liposomes in preclinical models. nih.govaacrjournals.orgaacrjournals.org This effect may involve tumor debulking, lowering of interstitial fluid pressure, and increased vascular perfusion, facilitating nanoparticle penetration. nih.govaacrjournals.org
Another approach involves the development of prodrugs that are selectively activated within the tumor microenvironment. This could involve enzymatic activation by enzymes present at higher levels in tumors or activation in response to specific tumor conditions like hypoxia or altered pH. While research in this area is ongoing for various chemotherapeutics, developing tumor-specific activation strategies for this compound's metabolites remains an active area of investigation.
Strategies to Overcome this compound Resistance Mechanisms
Resistance to this compound is a major impediment to its efficacy. Cancer cells can develop resistance through various mechanisms, including increased detoxification of the drug or its metabolites, enhanced DNA repair mechanisms, and alterations in drug targets. nih.govresearchgate.net
One key mechanism of resistance involves increased expression of aldehyde dehydrogenases (ALDH), particularly ALDH1A1 and ALDH3A1. These enzymes can detoxify aldophosphamide (B1666838), preventing its conversion to the active phosphoramide mustard. dtic.mil Research has identified that ALDH1A1 levels in clinical breast cancers can be of sufficient magnitude to affect the outcome of this compound-based chemotherapy. dtic.mil Strategies to overcome this resistance mechanism include the development of ALDH inhibitors that can be co-administered with this compound to preserve the levels of the active metabolite.
Enhanced DNA repair is another mechanism of resistance. Cancer cells can upregulate pathways that repair the DNA damage induced by phosphoramide mustard, thus mitigating its cytotoxic effects. nih.gov Research is exploring the potential of combining this compound with inhibitors of specific DNA repair pathways to enhance its efficacy in resistant tumors.
Furthermore, the tumor microenvironment can contribute to this compound resistance. Hypoxia and other factors within the microenvironment can influence drug delivery, metabolism, and the sensitivity of cancer cells to the drug. mdpi.com Strategies targeting the tumor microenvironment, such as improving tumor oxygenation or disrupting supportive stromal interactions, are being investigated to enhance this compound's effectiveness.
Integration of Multi-Omics Data in this compound Research
The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, is crucial for a comprehensive understanding of this compound's effects and for predicting patient response and resistance. imrpress.comexplorationpub.com By analyzing multiple layers of biological information, researchers can gain insights into the complex molecular mechanisms underlying this compound's action, identify biomarkers of response and resistance, and discover novel therapeutic targets. imrpress.comexplorationpub.com
Genomic studies can identify genetic variations in drug-metabolizing enzymes (e.g., CYP450 enzymes) or drug transporters that influence this compound pharmacokinetics and pharmacodynamics. frontiersin.orgmdpi.comfrontiersin.org Transcriptomic and proteomic analyses can reveal alterations in gene and protein expression profiles associated with response or resistance. imrpress.com Metabolomics can provide insights into how this compound affects cellular metabolism and identify metabolic pathways that contribute to resistance or can be targeted therapeutically. researchgate.netnih.gov
Integrating these different omics datasets through computational approaches can lead to the identification of molecular signatures that predict patient outcomes and guide personalized treatment strategies. imrpress.comexplorationpub.com For example, multi-omics approaches have been used to study the mechanisms by which certain substances might relieve this compound-induced immune injury. researchgate.netnih.gov
Computational Modeling and Simulation of this compound Dynamics
Computational modeling and simulation play a vital role in understanding the complex pharmacokinetics and pharmacodynamics of this compound and its metabolites. frontiersin.orgmdpi.comfrontiersin.orgresearchgate.netnih.gov These models can simulate drug absorption, distribution, metabolism, and excretion (ADME), as well as the interaction of this compound and its metabolites with biological targets and the resulting cellular and systemic effects. researchgate.net
Population pharmacokinetic models, for instance, can describe the variability in this compound and metabolite exposure among different patient populations, such as children, and identify covariates that influence drug clearance. frontiersin.orgmdpi.comfrontiersin.orgnih.gov These models can help optimize dosing strategies to minimize variability in drug exposure and potentially improve efficacy while reducing toxicity. frontiersin.orgmdpi.comfrontiersin.orgresearchgate.net
More complex mechanistic models can incorporate details about enzyme kinetics, transporter activity, and cellular signaling pathways to simulate the intracellular dynamics of this compound metabolites and their effects on DNA damage and cell death. researchgate.net These models can be used to test hypotheses about resistance mechanisms and evaluate the potential impact of combining this compound with other drugs that target specific pathways.
Computational simulations can also aid in the design of targeted delivery systems by predicting the behavior of nanoparticles or liposomes in the body and their accumulation at the tumor site. orientjchem.org This allows for the optimization of nanoparticle properties and targeting strategies.
Immunotherapeutic Combinations and Mechanistic Rationales
This compound has demonstrated immunomodulatory effects, particularly at lower doses, which provides a rationale for combining it with immunotherapy. nih.govaacrjournals.orgnih.govmdpi.comeur.nlaacrjournals.orgtandfonline.com this compound can influence the immune system by depleting regulatory T cells (Tregs), which suppress antitumor immune responses, and by promoting the proliferation and activation of effector T cells. nih.govaacrjournals.orgnih.govmdpi.comeur.nlaacrjournals.orgtandfonline.com
Combining this compound with immune checkpoint inhibitors (ICIs), such as antibodies targeting PD-1 or CTLA-4, is a promising strategy being investigated in preclinical and clinical settings. nih.govmdpi.comaacrjournals.orgcancer.govresearchgate.net The rationale is that this compound can create a more favorable tumor microenvironment for the action of ICIs by reducing immunosuppressive cells and enhancing antitumor immunity. nih.govmdpi.comaacrjournals.orgresearchgate.net Studies have shown that this compound can enhance the efficacy of ICIs in various tumor models, including melanoma and non-small cell lung cancer. aacrjournals.orgcancer.govresearchgate.net
Q & A
Q. What validated analytical methods are recommended for quantifying cyclophosphamide in pharmaceutical formulations?
Reverse-phase HPLC with UV detection is widely used, employing a C18 column and mobile phase (e.g., methanol-phosphate buffer). Ethylparaben serves as an internal standard to normalize peak responses. Validation parameters include linearity (1–100 µg/mL), precision (RSD <2%), and recovery (98–102%) .
Q. How does this compound exert its alkylating mechanism, and what experimental models confirm this?
this compound is metabolized by hepatic CYP450 enzymes into phosphoramide mustard, which cross-links DNA. In vitro studies using human liver microsomes or cell lines (e.g., Jurkat T-cells) validate metabolite formation via LC-MS. In vivo, murine tumor models demonstrate dose-dependent apoptosis via TUNEL assays .
Q. What are standard protocols for assessing this compound’s cytotoxicity in preclinical studies?
Use clonogenic assays (colony-forming efficiency) or MTT assays at 24–72 hours post-treatment. IC₅₀ values vary by cell type (e.g., 511 µM for AChE inhibition in neuroblastoma models). Include positive controls (e.g., cisplatin) and normalize to vehicle-treated cells .
Q. How should researchers account for this compound’s pharmacokinetic variability in animal models?
Adjust doses based on species-specific metabolic rates (e.g., 100–200 mg/kg in mice vs. 10–20 mg/kg in rats). Monitor plasma levels via LC-MS/MS and consider nephroprotective agents (e.g., mesna) to reduce hemorrhagic cystitis risk .
Advanced Research Questions
Q. What experimental designs resolve contradictions in this compound’s immunomodulatory effects at low vs. high doses?
Low-dose regimens (e.g., 50 mg/kg in mice) deplete regulatory T cells (Tregs) via FoxP3/GITR downregulation, enhancing antitumor immunity. High doses (>150 mg/kg) induce broad immunosuppression. Use flow cytometry (CD4+/CD25+/FoxP3+ markers) and adoptive transfer models to isolate Treg functionality .
Q. How can combination therapies with this compound be optimized to minimize resistance in solid tumors?
Sequential dosing with immune checkpoint inhibitors (e.g., anti-PD-1) amplifies immunogenic cell death. In HER2+ breast cancer, docetaxel/cyclophosphamide (TC) improved 7-year OS (87% vs. 82% for AC regimen) via synergistic microtubule disruption and DNA damage .
Q. What methodologies address conflicting data on this compound’s role in autoimmune disease models?
Dose-titration studies in collagen-induced arthritis (CIA) models show bimodal effects: low doses suppress inflammation (reduced IL-17/IFN-γ), while high doses exacerbate it. Use cytokine multiplex assays and single-cell RNA-seq to map Th17/Treg balance .
Q. How should long-term survival analysis be conducted in this compound-based clinical trials?
Apply Kaplan-Meier estimators with log-rank tests for OS/DFS comparisons. In the US Oncology 9735 trial, TC’s hazard ratio for OS was 0.69 (95% CI: 0.50–0.97) with median 7-year follow-up. Stratify by age, hormone receptor status, and HER2 expression .
Q. What are the mechanistic implications of this compound-induced oxidative stress in pediatric populations?
Pediatric dosing (e.g., 1.5–2 g/m² in ALL protocols) requires glutathione depletion monitoring via GSH/GSSG assays. Oxidative DNA damage (8-OHdG levels) correlates with secondary malignancy risk, necessitating long-term follow-up .
Q. How do tumor microenvironment (TME) alterations influence this compound efficacy in adoptive cell therapy?
Preconditioning with this compound (e.g., 60 mg/kg) enhances tumor-infiltrating lymphocyte (TIL) engraftment by depleting myeloid-derived suppressor cells (MDSCs). Use multiplex IHC (CD33+/CD11b+ markers) and cytokine profiling (IL-2, IFN-γ) to validate TME remodeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
